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Introduction

Diiron nonacarbonyl, Fe2(CO)s, is a versatile and highly reactive source of zerovalent iron,
making it a valuable reagent in organometallic synthesis.[1][2] Unlike the volatile and highly
toxic iron pentacarbonyl (Fe(CO)s), diiron nonacarbonyl is a solid, which offers advantages in
handling and safety.[1][3] It serves as a precursor for a variety of organoiron complexes,
including those containing diene, cyclobutadiene, and cyclopentadienone ligands. These
complexes, in turn, are important intermediates and catalysts in organic synthesis. This
document provides detailed application notes and experimental protocols for the use of diiron
nonacarbonyl in several key synthetic transformations.

Safety Precautions

Diiron nonacarbonyl is a flammable solid and is toxic if swallowed or inhaled. It should be
handled in a well-ventilated fume hood, and appropriate personal protective equipment,
including gloves and safety goggles, should be worn. Reactions involving diiron nonacarbonyl
often release carbon monoxide (CO), a toxic gas, and therefore must be conducted in a fume
hood with adequate ventilation. The solid reagent can be pyrophoric, especially the finely
divided insoluble residues remaining after a reaction, which should be quenched carefully with
water.[4]
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Key Applications and Protocols
Synthesis of (n*-Diene)iron Tricarbonyl Complexes

Diiron nonacarbonyl is a common reagent for the synthesis of (diene)Fe(CO)s complexes,
where the Fe(CO)s moiety can act as a protecting group for the diene or influence its reactivity.

[1]
General Experimental Protocol: Synthesis of (n*-Benzylideneacetone)iron Tricarbonyl

This protocol describes the synthesis of (benzylideneacetone)iron tricarbonyl, a useful transfer
agent for the Fe(CO)s group.[1][5]

Reaction Scheme:

Materials:

o Diiron nonacarbonyl (Fe2(CO)o)

e Benzylideneacetone

e Anhydrous tetrahydrofuran (THF) or benzene
 Inert gas (Nitrogen or Argon)

e Standard Schlenk line glassware

o Celite

Procedure:

 In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser
under an inert atmosphere, add diiron nonacarbonyl and benzylideneacetone.[5]

e Add anhydrous THF via cannula or syringe. The diiron nonacarbonyl will slowly dissolve as
it reacts. The reaction can proceed at room temperature, though gentle warming (40-50 °C)
can accelerate it.[5]
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e Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy
by observing the disappearance of the starting material and the appearance of the product.

[5]

e Upon completion, cool the reaction mixture to room temperature.[5]

« Filter the mixture through a pad of Celite to remove insoluble iron byproducts.[5]

e Remove the solvent from the filtrate under reduced pressure to yield the crude product.[5]

e The crude product can be purified by crystallization or column chromatography.[5]

Quantitative Data:

Parameter Value Reference
Fe2(CO)s :
Reactant Ratio Benzylideneacetone (1:1 molar  [5]

ratio is typical)

Solvent Anhydrous THF or Benzene [5]
Temperature Room Temperature to 50 °C [5]
Reaction Time Varies (monitor by TLC or IR) [5]
_ _ Not specified, dependent on
Typical Yield N [5]
conditions

Spectroscopic Data for (Benzylideneacetone)iron Tricarbonyl:

Technique Data Reference
IR (cyclohexane) v(CO), cm~1 2065, 2005, 1985 [6]
See reference for detailed
1H NMR [7118]
spectrum

See reference for detailed
13C NMR [71[8]
spectrum
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Workflow for the Synthesis of (Benzylideneacetone)iron Tricarbonyl

Workflow for the Synthesis of (Benzylideneacetone)iron Tricarbonyl
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Caption: A typical workflow for the synthesis of (benzylideneacetone)iron tricarbonyl.

Synthesis of (n*-Cyclobutadiene)iron Tricarbonyl

Diiron nonacarbonyl is instrumental in the synthesis of (cyclobutadiene)iron tricarbonyl from
3,4-dichlorocyclobutene. The iron carbonyl acts as both a dehalogenating agent and a source
of the Fe(CO)s moiety that stabilizes the highly reactive cyclobutadiene.[1][4]

Experimental Protocol:
Reaction Scheme:

Materials:

cis-3,4-Dichlorocyclobutene

o Diiron nonacarbonyl (Fe2(CO)o)

e Anhydrous benzene

e Pentane

 Inert gas (Nitrogen)

o Three-necked flask, mechanical stirrer, condenser, oil bath

o Filtercel

Procedure:

e Set up a 500-mL, three-necked flask fitted with a mechanical stirrer, a condenser with a
nitrogen inlet, and a stopper in a well-ventilated fume hood.[4]

e Add 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene to
the flask and flush with nitrogen.[4]

e Add an initial portion of 25 g of diiron nonacarbonyl and heat the stirred mixture to 50-55
°C in an oil bath.[4]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1239563?utm_src=pdf-body
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
http://orgsyn.org/demo.aspx?prep=cv6p0310
https://www.benchchem.com/product/b1239563?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=cv6p0310
http://orgsyn.org/demo.aspx?prep=cv6p0310
https://www.benchchem.com/product/b1239563?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=cv6p0310
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Arapid evolution of carbon monoxide will be observed. After about 15 minutes, as the gas
evolution subsides, add another 8 g of diiron nonacarbonyl. Continue adding 8 g portions
at approximately 15-minute intervals, guided by the rate of CO evolution, until gas evolution
ceases. A total of approximately 140 g of diiron nonacarbonyl is required.[4]

o After the final addition, stir the reaction mixture at 50 °C for an additional hour. The total
reaction time is about 6 hours.[4]

o Cool the flask and filter the contents by suction through Filtercel. Wash the residue
thoroughly with pentane until the washings are colorless. Caution: The brown, insoluble
residue is often pyrophoric and should be immediately wetted with water before disposal.[4]

o Combine the filtrates and evaporate the pentane and most of the benzene using a water
aspirator.[4]

o Transfer the residual liquid to a fractional distillation apparatus and distill under reduced
pressure. Benzene and iron pentacarbonyl! will distill first, followed by the product.[4]

e Collect (cyclobutadiene)iron tricarbonyl as a pale yellow oil.[4]

Quantitative Data:

Parameter Value Reference
cis-3,4-Dichlorocyclobutene 20 g (0.16 mole) [4]
Diiron Nonacarbonyl ~140 g (in portions) [4]
Solvent Anhydrous Benzene (125 mL) [4]
Temperature 50-55 °C [4]
Reaction Time ~6 hours [4]
Yield 13.8-14.4 g (45-46%) [4]
Boiling Point 47 °C (3 mm Hg) [4]

Spectroscopic Data for (Cyclobutadiene)iron Tricarbonyl:
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Technique Data Reference
IR v(CO), cm-? 1985, 2055 [5]
1H NMR (CDCIs) 3, ppm 3.91 (s, 4H) [5]
13C NMR (CDCls) &, ppm 214.9 (CO), 64.12 (CH) [9]

Logical Flow for Cyclobutadieneiron Tricarbonyl Synthesis

© 2025 BenchChem. All rights reserved. 7/12

Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Diiron_Nonacarbonyl_Fe_CO_Reactivity.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Diiron_Nonacarbonyl_Fe_CO_Reactivity.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/6182da0af9f05b33d5eb7fc5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Applicat?qn

Check Availability & Pricing

Synthesis of (Cyclobutadiene)iron Tricarbonyl
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Caption: Logical steps for the synthesis of (cyclobutadiene)iron tricarbonyl.
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Noyori [3+2] Cycloaddition for Cyclopentadienone
Synthesis

Diiron nonacarbonyl is a key reagent in the Noyori [3+2] cycloaddition reaction, which is used
to synthesize cyclopentadienones from dibromoketones and alkenes or alkynes.[1] The
reaction is believed to proceed through an iron-stabilized oxyallyl cation intermediate.

General Reaction Scheme:

While a detailed, step-by-step protocol with specific quantitative data for a representative
Noyori [3+2] cycloaddition using diiron nonacarbonyl is not readily available in the searched
literature, the general principle involves the dehalogenation of the dibromoketone by diiron
nonacarbonyl to generate the reactive intermediate, which then undergoes cycloaddition.

Conceptual Workflow:

Reactant Mixing: The dibromoketone, the alkene or alkyne, and diiron nonacarbonyl are
combined in a suitable anhydrous solvent under an inert atmosphere.

e Reaction: The mixture is typically stirred at an elevated temperature to facilitate the reaction.

¢ Monitoring: The progress of the reaction can be monitored by techniques such as TLC or
GC-MS.

o Workup and Purification: After the reaction is complete, the mixture is worked up to remove
iron byproducts, often involving filtration through Celite, followed by purification of the
cyclopentadienone product by chromatography or crystallization.

Conceptual Pathway of the Noyori [3+2] Cycloaddition
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Conceptual Pathway of Noyori [3+2] Cycloaddition
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Caption: The conceptual reaction pathway for the Noyori [3+2] cycloaddition.

Conclusion

Diiron nonacarbonyl is a highly effective reagent for the synthesis of a range of valuable
organoiron complexes. Its solid nature provides a safer alternative to iron pentacarbonyl for
introducing the Fe(CO)s moiety onto organic substrates. The protocols outlined above for the
synthesis of (diene)iron tricarbonyls and (cyclobutadiene)iron tricarbonyl, along with its
application in the Noyori [3+2] cycloaddition, highlight the utility of diiron nonacarbonyl in
modern organometallic and organic synthesis. Researchers employing these methods should
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adhere to strict safety precautions due to the hazardous nature of the reagent and the potential
for carbon monoxide evolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Diiron Nonacarbonyl
in Organometallic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239563#using-diiron-nonacarbonyl-in-
organometallic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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